2,2',4,4',5-Pentabromodiphenyl ether
Overview
Description
2,2’,4,4’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used to reduce the flammability of various materials, including plastics, textiles, and electronics. Due to its persistence and potential toxicity, it has been subject to regulatory scrutiny and efforts to phase out its use .
Mechanism of Action
Target of Action
2,2’,4,4’,5-Pentabromodiphenyl ether, also known as BDE-99, is a brominated flame retardant . It primarily targets adipose tissue , where it accumulates due to its lipophilic nature . This compound has been detected in human adipose tissue , indicating that humans are a significant target of its action.
Mode of Action
It is known to enhance the adipogenesis of mouse and human preadipocyte cell models in vitro via induced lipid accumulation . This suggests that BDE-99 may interact with lipid metabolism pathways in these cells, leading to increased lipid accumulation and adipogenesis .
Biochemical Pathways
BDE-99 appears to affect the biochemical pathways involved in lipid metabolism and adipogenesis . It enhances hormone-induced lipid accumulation in 3T3-L1 mouse preadipocytes and human visceral preadipocytes
Pharmacokinetics
It is known that bde-99 is lipophilic and tends to accumulate in adipose tissue . Its lipophilicity suggests that it may have a high bioavailability in organisms with significant fat stores. More research is needed to fully understand the ADME properties of BDE-99.
Result of Action
The primary result of BDE-99 action is enhanced adipogenesis and lipid accumulation in preadipocytes . This can potentially lead to increased fat stores in organisms exposed to BDE-99.
Action Environment
The action of BDE-99 can be influenced by various environmental factors. For instance, its lipophilic nature allows it to accumulate in adipose tissue , suggesting that organisms with higher fat stores may be more susceptible to its effects. Additionally, BDE-99 is persistent in the environment due to its stability , which can lead to long-term exposure and potential bioaccumulation. The exact influence of these and other environmental factors on BDE-99’s action, efficacy, and stability requires further study.
Biochemical Analysis
Biochemical Properties
2,2’,4,4’,5-Pentabromodiphenyl ether is known to interact with various biomolecules. For instance, it has been found to induce lipid accumulation in 3T3-L1 mouse preadipocytes and human visceral preadipocytes . This suggests that 2,2’,4,4’,5-Pentabromodiphenyl ether may interact with enzymes and proteins involved in lipid metabolism .
Cellular Effects
2,2’,4,4’,5-Pentabromodiphenyl ether can have significant effects on cellular processes. It has been shown to enhance the adipogenesis of mouse and human preadipocyte cell models in vitro via induced lipid accumulation . This indicates that 2,2’,4,4’,5-Pentabromodiphenyl ether can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,4’,5-Pentabromodiphenyl ether can change over time. For example, it has been observed that mice treated with BDE-99 displayed significantly less activity during the first 20-minute period and significantly increased activity during the last 20 minute period .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’,5-Pentabromodiphenyl ether can vary with different dosages in animal models. For instance, in a study on zebra finches, early exposure to environmentally relevant levels of BDE-99 had significant effects on male mating behavior .
Metabolic Pathways
It is known to interact with enzymes and proteins involved in lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,4,4’,5-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The process typically involves the use of bromine or bromine-containing compounds as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,2’,4,4’,5-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The production facilities are equipped with advanced technologies to handle bromine safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various brominated and hydroxylated derivatives of diphenyl ether.
Scientific Research Applications
2,2’,4,4’,5-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Investigated for its effects on biological systems, including endocrine disruption and developmental toxicity.
Medicine: Studied for its potential impact on human health, particularly in relation to its persistence and bioaccumulation.
Industry: Widely used as a flame retardant in consumer products, including electronics, textiles, and furniture
Comparison with Similar Compounds
2,2’,4,4’,5-Pentabromodiphenyl ether is part of a broader class of polybrominated diphenyl ethers (PBDEs). Similar compounds include:
Tetrabromodiphenyl ether (BDE-47): Less brominated and generally less persistent in the environment.
Hexabromodiphenyl ether (BDE-153): More brominated and more persistent, with similar toxicological profiles.
Decabromodiphenyl ether (BDE-209): Highly brominated, used in high-performance applications but with concerns about its degradation products.
2,2’,4,4’,5-Pentabromodiphenyl ether is unique in its specific bromination pattern, which influences its physical and chemical properties, environmental behavior, and biological effects .
Properties
IUPAC Name |
1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVYXDFIXRKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9030048 | |
Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9030048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Pentabromodiphenyl ethers | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9e-10 mg/mL at 20 °C | |
Record name | Pentabromodiphenyl ethers | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60348-60-9, 32534-81-9 | |
Record name | BDE 99 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60348-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060348609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-oxybis-, pentabromo deriv. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9030048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3A2T91I1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-5 °C | |
Record name | Pentabromodiphenyl ethers | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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